N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide
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Overview
Description
N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of reagents like 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine . The reaction conditions, such as temperature and solvent, can vary depending on the specific amines used.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, nucleophiles; often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazine derivatives.
Scientific Research Applications
N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)pyrazine-2-carboxamide: Known for its antimicrobial activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Exhibits significant activity against Mycobacterium tuberculosis.
N-(4-fluorobenzyl)pyrazine-2-carboxamide: Also active against Mycobacterium tuberculosis.
Uniqueness
N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide stands out due to its unique structural features, which contribute to its distinct pharmacological properties. The presence of the benzothiophene moiety, combined with the pyrazine and chlorobenzoyl groups, enhances its potential for diverse biological activities and applications.
Properties
Molecular Formula |
C20H16ClN3O2S |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2S/c21-13-7-5-12(6-8-13)18(25)17-14-3-1-2-4-16(14)27-20(17)24-19(26)15-11-22-9-10-23-15/h5-11H,1-4H2,(H,24,26) |
InChI Key |
SLISWSSAYQCZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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